molecular formula C13H12N4O B4930535 3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B4930535
M. Wt: 240.26 g/mol
InChI Key: AOJKDPUSGZJXSH-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylhydrazine with an appropriate nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups attached to the ring.

Scientific Research Applications

3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-triazole
  • 3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-thiadiazole
  • 3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxazole

Uniqueness

3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to its specific combination of the oxadiazole ring with the phenylethyl and pyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, which can be advantageous for specific research and industrial purposes.

Properties

IUPAC Name

3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)6-7-12-15-13(18-17-12)11-8-9-14-16-11/h1-5,8-9H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJKDPUSGZJXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NOC(=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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